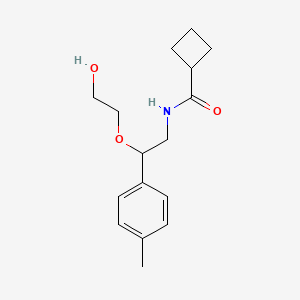

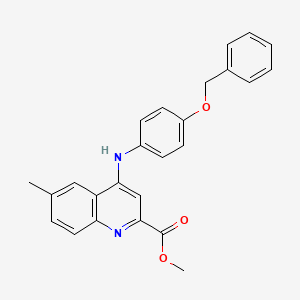

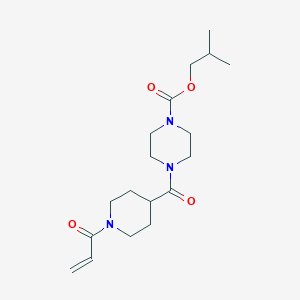

N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as NPSB, is a compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Wissenschaftliche Forschungsanwendungen

Discovery of Novel Histone Deacetylase Inhibitors

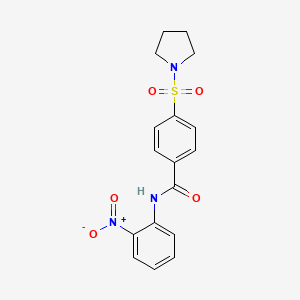

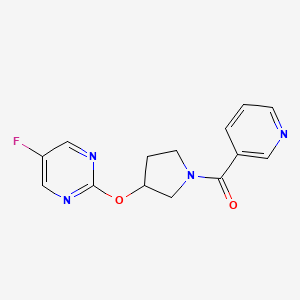

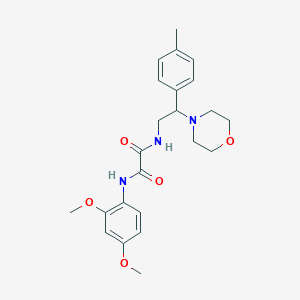

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound related to the one of interest, has been identified as an isotype-selective histone deacetylase (HDAC) inhibitor. It exhibits selective inhibition of HDACs 1-3 and 11, which are critical in cancer cell proliferation, cell-cycle arrest, and apoptosis. This compound demonstrates significant antitumor activity in vivo and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).

Cytotoxicity of Quinazolinones

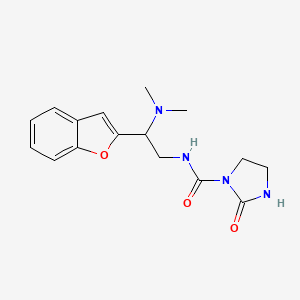

Research on 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, synthesized from a starting pyrrolidinyl-2-aminobenzamide, has shown significant cytotoxic effects towards various cancer cell lines, including leukemia and hepatoma cells. These compounds induced G2/M arrest and apoptosis, highlighting their potential as anticancer agents (Hour et al., 2007).

Structural Analysis

The crystal structure of a closely related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, has been determined, providing insights into its molecular geometry and interactions. This structural information is vital for understanding the compound's physical properties and reactivity (Saeed et al., 2008).

Antimicrobial and Anticancer Studies

Studies on novel benzamides and their metal complexes have shown significant in vitro antibacterial activity against various bacterial strains. Copper complexes of these benzamides exhibited enhanced activity compared to free ligands, demonstrating the potential for developing new antimicrobial agents (Khatiwora et al., 2013).

Kappa-Opioid Receptor Antagonists

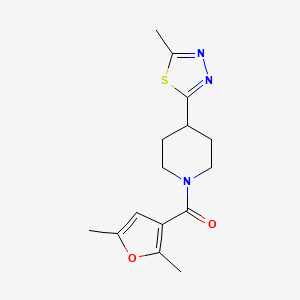

Research on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, a novel kappa-opioid receptor antagonist, has shown high affinity and selectivity for kappa-opioid receptors, demonstrating potential for treating depression and addiction disorders (Grimwood et al., 2011).

Detection of Cyanide

N-nitrophenyl benzamide derivatives have been developed as chemosensors for cyanide in aqueous environments, leveraging the strong affinity of cyanide toward the acyl carbonyl carbon. These compounds offer a practical system for monitoring cyanide concentrations, highlighting their application in environmental and safety monitoring (Sun et al., 2009).

Eigenschaften

IUPAC Name |

N-(2-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c21-17(18-15-5-1-2-6-16(15)20(22)23)13-7-9-14(10-8-13)26(24,25)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZVLNUAAVWJSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Methoxyphenyl)-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2567042.png)

![(3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2567051.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2567054.png)

![2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one](/img/structure/B2567058.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)